4-(2-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 172.66 g/mol. It is classified as an aromatic amine, characterized by the presence of both an amino group and an aniline structure. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water. The compound is notable for its boiling point of 307.5 °C and a flash point of 139.7 °C, indicating its stability under standard conditions .
These reactions showcase its versatility in organic synthesis, particularly in the pharmaceutical industry.
4-(2-Aminoethyl)aniline hydrochloride has been studied for its biological activities, particularly as a potential neurotransmitter modulator. Research indicates that it can bind selectively to dopamine receptors, making it a candidate for studies related to neurological disorders and drug interactions . Its structural similarity to neurotransmitters suggests potential applications in pharmacology and neurochemistry.
The synthesis of 4-(2-Aminoethyl)aniline hydrochloride typically involves:
These methods highlight the compound's accessibility for research and industrial applications.
4-(2-Aminoethyl)aniline hydrochloride finds applications in several fields:
Studies have focused on the interactions of 4-(2-Aminoethyl)aniline hydrochloride with various biological systems:
These interaction studies underscore its significance in both biological and analytical chemistry.
Several compounds share structural similarities with 4-(2-Aminoethyl)aniline hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Aminopropyl aniline | Longer alkyl chain; used in polymer synthesis. | |
| 4-(Aminomethyl)aniline | Different functional group; used in dyes. | |
| 4-(2-Hydroxyethyl)aniline | Hydroxyl group presence; used in pharmaceuticals. | |
| 4-(Phenylamino)butanoic acid | Contains a carboxylic acid; used in drug synthesis. |
The uniqueness of 4-(2-Aminoethyl)aniline hydrochloride lies in its specific functional groups that facilitate interactions with biological targets, particularly in neurological research and applications.